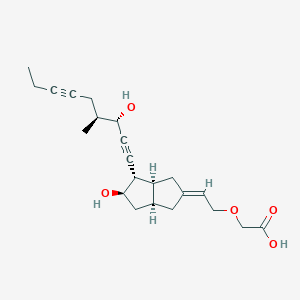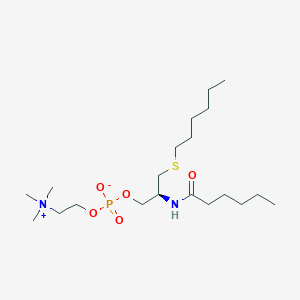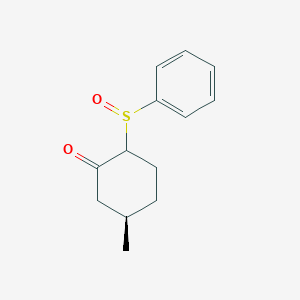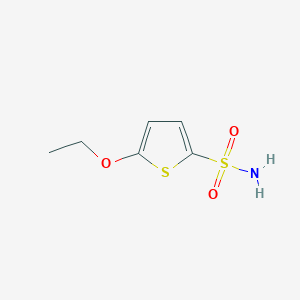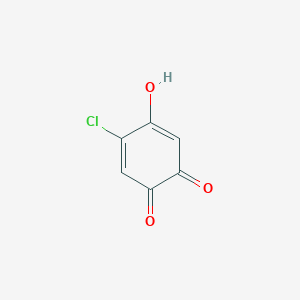
5-Chloro-2-hydroxy-p-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-hydroxy-p-benzoquinone, also known as chloranil, is a synthetic organic compound that is widely used in scientific research. It is a potent oxidizing agent that is commonly used as a reagent in organic chemistry and biochemistry experiments. In
Mecanismo De Acción
Chloranil works by accepting electrons from other molecules and becoming reduced. It can accept electrons from a wide range of organic compounds, including alcohols, ketones, and amino acids. This process leads to the formation of a radical cation, which can undergo further reactions to form a variety of products. The exact mechanism of action of 5-Chloro-2-hydroxy-p-benzoquinone depends on the specific reaction being studied.
Efectos Bioquímicos Y Fisiológicos
Chloranil has a number of biochemical and physiological effects. It is a potent oxidizing agent that can damage proteins, lipids, and other biomolecules. It can also generate reactive oxygen species, which can lead to oxidative stress and cell damage. Chloranil has been shown to induce apoptosis in cancer cells and to modulate the immune response in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Chloro-2-hydroxy-p-benzoquinone is its high reactivity and selectivity. It can selectively oxidize a wide range of organic compounds, making it a useful reagent in organic chemistry and biochemistry experiments. However, 5-Chloro-2-hydroxy-p-benzoquinone is also highly toxic and can be hazardous to handle. It is important to use proper safety precautions when working with 5-Chloro-2-hydroxy-p-benzoquinone, including wearing gloves and a lab coat.
Direcciones Futuras
There are a number of future directions for research involving 5-Chloro-2-hydroxy-p-benzoquinone. One area of interest is the development of new synthetic methods for 5-Chloro-2-hydroxy-p-benzoquinone that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 5-Chloro-2-hydroxy-p-benzoquinone in biological systems, including its effects on oxidative stress and apoptosis. Finally, there is interest in developing new applications for 5-Chloro-2-hydroxy-p-benzoquinone in medicine, including its potential as an anticancer agent.
Métodos De Síntesis
Chloranil can be synthesized by the oxidation of 2,5-dichloro-1,4-benzoquinone with potassium permanganate. The reaction takes place in an aqueous solution of sulfuric acid and produces 5-Chloro-2-hydroxy-p-benzoquinone as a yellow crystalline solid. The synthesis method is relatively simple and yields high purity 5-Chloro-2-hydroxy-p-benzoquinone.
Aplicaciones Científicas De Investigación
Chloranil is widely used in scientific research as a powerful oxidizing agent. It is commonly used in organic chemistry experiments to oxidize alcohols, ketones, and other organic compounds. Chloranil is also used in biochemistry experiments to study the mechanism of action of enzymes and other proteins. It is used to measure the activity of superoxide dismutase, an important antioxidant enzyme, and to study the oxidation of lipids and proteins in biological systems.
Propiedades
IUPAC Name |
4-chloro-5-hydroxycyclohexa-3,5-diene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO3/c7-3-1-5(9)6(10)2-4(3)8/h1-2,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYCSHAIUWEAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=O)C1=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxy-p-benzoquinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)
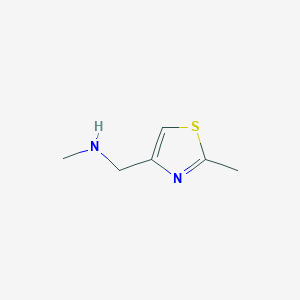
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane](/img/structure/B119611.png)
![[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B119612.png)
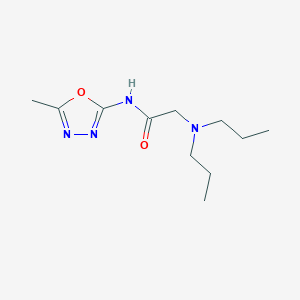
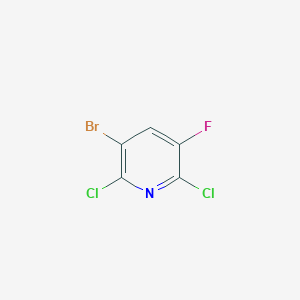
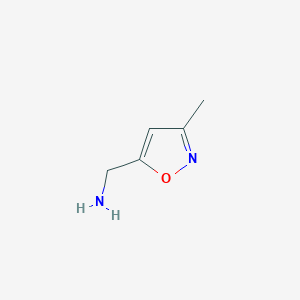
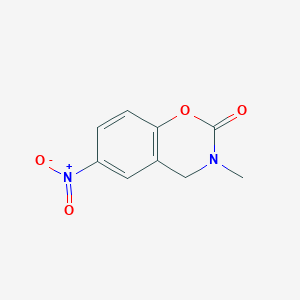
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)
